1,4,5,7-Tetrahydropurine-6-thione;hydrate
1,4,5,7-Tetrahydropurine-6-thione;hydrate
6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284°F. (NTP, 1992)
Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04)
Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome.
Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04)
Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome.
Brand Name:
Vulcanchem
CAS No.:
6112-76-1
VCID:
VC0000223
InChI:
InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2
SMILES:
C1=NC2=C(N1)C(=S)N=CN2.O
Molecular Formula:
C5H6N4OS
Molecular Weight:
170.2 g/mol
1,4,5,7-Tetrahydropurine-6-thione;hydrate
CAS No.: 6112-76-1
APIs
VCID: VC0000223
Molecular Formula: C5H6N4OS
Molecular Weight: 170.2 g/mol
CAS No. | 6112-76-1 |
---|---|
Product Name | 1,4,5,7-Tetrahydropurine-6-thione;hydrate |
Molecular Formula | C5H6N4OS |
Molecular Weight | 170.2 g/mol |
IUPAC Name | 3,7-dihydropurine-6-thione;hydrate |
Standard InChI | InChI=1S/C5H4N4S.H2O/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);1H2 |
Standard InChIKey | WFFQYWAAEWLHJC-UHFFFAOYSA-N |
SMILES | C1=NC2=C(N1)C(=S)N=CN2.O |
Canonical SMILES | C1=NC2=C(N1)C(=S)N=CN2.O |
Melting Point | 586 °F (decomposes) (NTP, 1992) |
Physical Description | 6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284°F. (NTP, 1992) |
Description | 6-mercaptopurine monohydrate is an odorless light yellow to yellow crystalline powder. Becomes anhydrous at 284°F. (NTP, 1992) Mercaptopurine is a thiopurine-derivative antimetabolite with antineoplastic and immunosuppressive activities. Produced through the metabolism of mercaptopurine by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), mercaptopurine metabolites 6-thioguanosine-5'-phosphate (6-thioGMP) and 6-thioinosine monophosphate (T-IMP) inhibit nucleotide interconversions and de novo purine synthesis, thereby blocking the formation of purine nucleotides and inhibiting DNA synthesis. This agent is also incorporated into DNA in the form of deoxythioguanosine, which results in the disruption of DNA replication. In addition, mercaptopurine is converted to 6-methylmercaptopurine ribonucleoside (MMPR) by 6-thiopurine methyltransferase; MMPRs are also potent inhibitors of de novo purine synthesis. (NCI04) Azathioprine is a purine analogue and prodrug of mercaptopurine that is used as an immunosuppressive agent in organ transplantation to prevent rejection and in autoimmune diseases as a corticosteroid sparing agent. Azathioprine is associated with minor, usually transient and asymptomatic elevations in serum aminotransferase levels during therapy and with rare instances of acute, cholestatic liver injury and, with long term use, noncirrhotic portal hypertension as a result of nodular regenerative hyperplasia or sinusoidal obstruction syndrome. |
Related CAS | 50-44-2 (Parent) |
Solubility | less than 1 mg/mL at 70° F (NTP, 1992) >25.5 [ug/mL] |
Synonyms | 1,7-Dihydro-6H-purine-6-thione 6 Mercaptopurine 6 Mercaptopurine Monohydrate 6 Thiohypoxanthine 6 Thiopurine 6-Mercaptopurine 6-Mercaptopurine Monohydrate 6-Thiohypoxanthine 6-Thiopurine 6H-Purine-6-thione, 1,7-dihydro- BW 57 323H BW 57-323H BW 57323H Leupurin Mecaptopurine Anhydrous Mercaptopurina Wellcome Mercaptopurine Puri-Nethol Purimethol Purinethol |
PubChem Compound | 2724350 |
Last Modified | Nov 11 2021 |
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